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Compound of Interest

Compound Name: 3-Ethoxypropylamine

Cat. No.: B153944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Ethoxypropylamine (CAS No: 6291-85-6), a versatile primary amine with applications in

various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with

the experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: 3-ethoxypropan-1-amine[1]

Molecular Formula: C₅H₁₃NO[1][2]

Molecular Weight: 103.16 g/mol [1]

Synonyms: 1-Propanamine, 3-ethoxy-; 3-Ethoxy-1-propanamine; 3-Aminopropyl Ethyl

Ether[1][3]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Ethoxypropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR) Data[4]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.15 t 3H -O-CH₂-CH₃

1.65 p 2H -CH₂-CH₂-CH₂-

2.75 t 2H -CH₂-NH₂

3.40 q 2H -O-CH₂-CH₃

3.45 t 2H -CH₂-O-

1.35 (variable) s (broad) 2H -NH₂

Solvent: CDCl₃, Instrument: Varian A-60[4]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

15.2 -O-CH₂-CH₃

31.5 -CH₂-CH₂-CH₂-

40.0 -CH₂-NH₂

66.5 -O-CH₂-CH₃

70.8 -CH₂-O-

Infrared (IR) Spectroscopy[2][5]
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Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Strong, Broad N-H stretch (primary amine)

2970 - 2850 Strong C-H stretch (aliphatic)

1590 Medium N-H bend (scissoring)

1465 Medium C-H bend (methylene)

1110 Strong C-O-C stretch (ether)

Technique: Transmission Infrared (IR) Spectroscopy[5]

Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Mass-to-Charge Ratio (m/z) Relative Intensity (%)

30 99.99

56 18.85

57 14.06

27 12.84

74 12.00

Instrument: HITACHI M-80A, Ionization Mode: Electron Ionization (EI-B)[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 3-Ethoxypropylamine (5-10 mg) is prepared by

dissolving the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://spectrabase.com/spectrum/D9iWmfjhNwG
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethoxypropylamine
https://www.benchchem.com/product/b153944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A Varian A-60 NMR spectrometer (or equivalent) is used for data

acquisition.

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans

to achieve an adequate signal-to-noise ratio. Key parameters include a pulse angle of 90°, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled

pulse sequence. A larger number of scans is typically required due to the lower natural

abundance of ¹³C.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For transmission IR, a thin film of neat liquid 3-Ethoxypropylamine is

placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85,

is used for analysis.[1]

Data Acquisition: A background spectrum of the clean, empty sample holder is first recorded.

The sample is then placed in the infrared beam path, and the sample spectrum is recorded.

The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The final IR spectrum is presented as a plot of transmittance (%) versus

wavenumber (cm⁻¹), after automatic subtraction of the background spectrum by the

instrument's software.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 3-Ethoxypropylamine is prepared in a volatile

organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC):
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Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar

DB-5 or similar) is used to separate the components of the sample mixture.

Injection: A small volume (typically 1 µL) of the prepared solution is injected into the

heated inlet of the GC.

Separation: The oven temperature is programmed to ramp from a low initial temperature to

a higher final temperature to ensure the elution of the analyte. Helium is typically used as

the carrier gas.

Mass Spectrometry (MS):

Instrumentation: The outlet of the GC column is coupled to a mass spectrometer, such as

a HITACHI M-80A.[1]

Ionization: As 3-Ethoxypropylamine elutes from the GC column, it enters the ion source

of the mass spectrometer, where it is bombarded with a high-energy electron beam

(typically 70 eV) in Electron Ionization (EI) mode.

Detection: The resulting positively charged fragments are separated by their mass-to-

charge ratio (m/z) in a mass analyzer and detected.

Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the

analyte, and the mass spectrum at that retention time provides the fragmentation pattern,

which is used for structural elucidation and identification.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Ethoxypropylamine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b153944#3-ethoxypropylamine-spectroscopic-data-
nmr-ir-gc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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